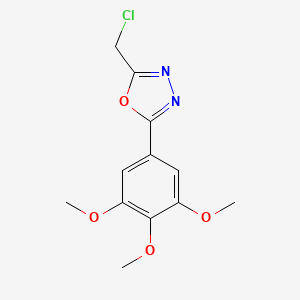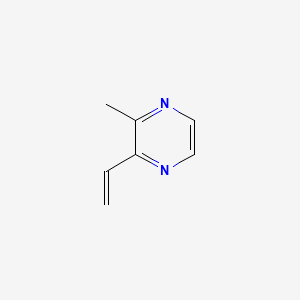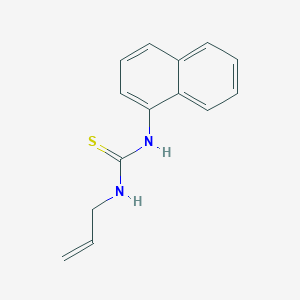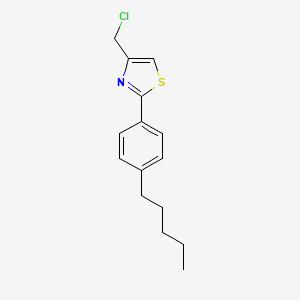
4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole
Vue d'ensemble
Description
4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole, also known as CPPT, is a chemical compound that has gained significant attention in the field of scientific research. It is a thiazole derivative that has been synthesized using various methods and has been found to have a wide range of potential applications in different fields.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole has been found to have a range of potential applications in scientific research. It has been used as a building block for the synthesis of various compounds, including fluorescent dyes and liquid crystals. In addition, 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole has been investigated for its potential as an antimicrobial agent, with promising results against both gram-positive and gram-negative bacteria. It has also been studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole is not fully understood, but it is believed to act by disrupting the cell membrane of bacteria and cancer cells. It has been shown to inhibit the growth of bacteria by disrupting the membrane potential and causing leakage of intracellular contents. In cancer cells, 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole has been found to induce apoptosis by activating caspase-3 and -9 and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole has been found to have a range of biochemical and physiological effects in different systems. In bacterial cells, it has been shown to disrupt the cell membrane and inhibit growth. In mammalian cells, 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole has been found to induce apoptosis and inhibit cell proliferation. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability under normal lab conditions. It has also been found to have low toxicity in mammalian cells, making it a promising compound for further investigation. However, 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Orientations Futures
There are several future directions for research on 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole. One area of interest is its potential as an antimicrobial agent. Further studies are needed to determine its efficacy against different types of bacteria and to investigate its mechanism of action in more detail. 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole also shows promise as a potential cancer therapy, and future studies could focus on its effectiveness against different types of cancer cells and its potential for use in combination with other therapies. Additionally, 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole could be further investigated for its potential as an anti-inflammatory agent and for its use in other fields, such as materials science and electronics.
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNS/c1-2-3-4-5-12-6-8-13(9-7-12)15-17-14(10-16)11-18-15/h6-9,11H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYMMYUMRHKSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378883 | |
| Record name | 4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole | |
CAS RN |
215778-81-7 | |
| Record name | 4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




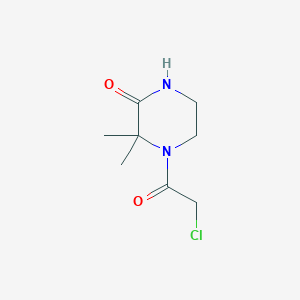
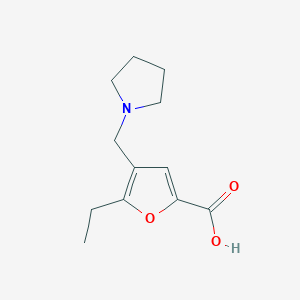
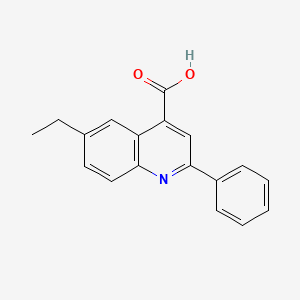
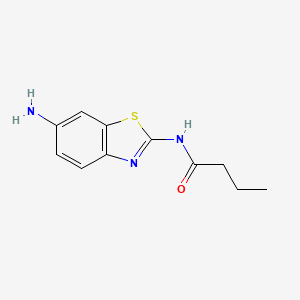
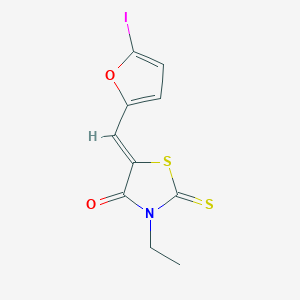
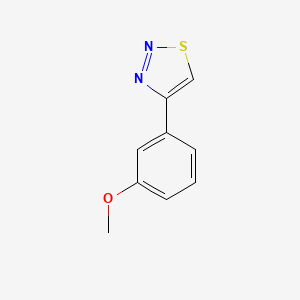


![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1621202.png)
